4-(4-Bromomethyl-phenyl)-thiazole
Overview
Description
“4-(4-Bromomethyl-phenyl)-thiazole” is a chemical compound that likely contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The “4-Bromomethyl-phenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with a bromomethyl group attached .
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromomethyl-phenyl)-thiazole” are not available, similar compounds often involve reactions such as Friedel Crafts acylation and nitration .Scientific Research Applications
Catalytic Arylation
4-(4-Bromomethyl-phenyl)-thiazole derivatives have been utilized in the palladium-catalyzed direct arylation of thiazoles. These compounds can undergo efficient arylation with aryl bromides, indicating their potential in creating complex thiazole-based structures useful in various chemical syntheses (Yokooji et al., 2003).
Chemical Synthesis and Reactions
4-(4-Bromomethyl-phenyl)-thiazole has been employed in the generation of other complex molecules. For instance, it was used in the synthesis of 4-methylene-5-(bromomethylene)-4,5-dihydrothiazole, which was then trapped with various dienophiles to form different derivatives (Al Hariri et al., 1997).
Antimicrobial Activity
Thiazole derivatives, including those related to 4-(4-Bromomethyl-phenyl)-thiazole, have shown significant antimicrobial activity. These compounds have been tested against various bacteria, including gram-positive and gram-negative strains, demonstrating their potential as antibacterial agents (Tay et al., 2022).
Corrosion Inhibition
Thiazole derivatives have been studied for their potential in inhibiting mild steel corrosion in acidic media. This suggests the applicability of such compounds, including those related to 4-(4-Bromomethyl-phenyl)-thiazole, in protecting metals from corrosion, which is crucial in various industrial applications (Chaitra et al., 2016).
Anticancer Activity
Compounds derived from 4-(4-Bromomethyl-phenyl)-thiazole have shown potential in anticancer applications. Various derivatives have been synthesized and tested for cytotoxic activities, indicating their potential use in cancer therapy (Hussein & Al-lami, 2022).
Structural Analysis and Modification
4-(4-Bromomethyl-phenyl)-thiazole and its derivatives have been the subject of structural analysis, including hydrogen-bonding networks. Understanding their molecular structure is crucial for their application in various chemical and pharmaceutical industries (Lynch et al., 2002).
Safety and Hazards
The safety data sheet for a similar compound, “4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-[4-(bromomethyl)phenyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOFEKSKVCMICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CSC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromomethyl-phenyl)-thiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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